Cas no 941945-19-3 (3,4-difluoro-N-{2-2-(thiophen-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzamide)

3,4-Difluoro-N-{2-[2-(thiophen-2-yl)-1,2,4-triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide is a specialized heterocyclic compound featuring a benzamide core linked to a triazolothiazole moiety with a thiophene substituent. Its molecular structure incorporates fluorine atoms at the 3- and 4-positions of the benzamide ring, enhancing its electronic properties and potential binding affinity. The compound's fused triazolothiazole system contributes to its rigidity and stability, making it suitable for applications in medicinal chemistry and materials science. Its design suggests potential utility as a pharmacophore in drug discovery, particularly for targeting enzymes or receptors where fluorinated aromatic systems are advantageous. The compound's well-defined structure allows for precise modifications to optimize physicochemical properties.
3,4-difluoro-N-{2-2-(thiophen-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzamide structure
941945-19-3 structure
Product Name:3,4-difluoro-N-{2-2-(thiophen-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzamide
CAS No:941945-19-3
MF:C17H12F2N4OS2
MW:390.430187225342
CID:5513424
Update Time:2025-05-24

3,4-difluoro-N-{2-2-(thiophen-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 3,4-difluoro-N-[2-[2-(2-thienyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-
    • 3,4-difluoro-N-{2-2-(thiophen-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzamide
    • Inchi: 1S/C17H12F2N4OS2/c18-12-4-3-10(8-13(12)19)16(24)20-6-5-11-9-26-17-21-15(22-23(11)17)14-2-1-7-25-14/h1-4,7-9H,5-6H2,(H,20,24)
    • InChI Key: IPNPQKRWOVFJFV-UHFFFAOYSA-N
    • SMILES: C(NCCC1N2C(SC=1)=NC(C1SC=CC=1)=N2)(=O)C1=CC=C(F)C(F)=C1

3,4-difluoro-N-{2-2-(thiophen-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzamide Pricemore >>

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Additional information on 3,4-difluoro-N-{2-2-(thiophen-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzamide

3,4-Difluoro-N-{2-[2-(Thiophen-2-yl)-1,2,4-triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide: A Comprehensive Overview

The compound with CAS No. 941945-19-3, known as 3,4-difluoro-N-{2-[2-(thiophen-2-yl)-1,2,4-triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a benzamide core substituted with difluoro groups and a triazolo-thiazole moiety fused with a thiophene ring. The presence of these functional groups endows the molecule with unique electronic properties and reactivity.

Recent studies have highlighted the potential of 3,4-difluoro-N-{2-[2-(thiophen-2-yl)-1,2,4-triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide in various applications. For instance, researchers have explored its role as a building block in the synthesis of advanced materials such as organic semiconductors and stimuli-responsive polymers. The triazolo-thiazole ring system is particularly interesting due to its ability to act as a versatile linker in supramolecular chemistry.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the triazolo-thiazole ring through a [3+3] cycloaddition reaction and subsequent functionalization to introduce the benzamide moiety. The use of transition metal catalysts has significantly improved the efficiency and selectivity of these reactions.

One of the most promising areas of research involving CAS No. 941945-19-3 is its application in drug discovery. The molecule's ability to modulate protein-protein interactions has been explored in preclinical studies targeting various disease states. For example, recent findings suggest that derivatives of this compound may exhibit potential in treating neurodegenerative diseases by inhibiting specific enzymes involved in amyloid-beta production.

In addition to its medicinal applications, 3,4-difluoro-N-{2-[2-(thiophen-2-yl)-1,2,4-triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide has shown promise in materials science. Its electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its ability to act as an electron transport layer in organic photovoltaic cells (OPVs), where it has demonstrated improved charge carrier mobility and stability under operational conditions.

The structural versatility of this compound also extends to its use in click chemistry applications. The triazolo-thiazole ring system serves as an efficient scaffold for assembling larger molecular architectures through copper-catalyzed azide alkyne cycloaddition (CuAAC) reactions. This has enabled the creation of complex molecular libraries for high-throughput screening in drug discovery.

From a toxicological standpoint, studies have been conducted to assess the safety profile of CAS No. 941945-19-3 and its derivatives. Initial findings indicate that while the compound exhibits potent biological activity at low concentrations, it does not display significant cytotoxicity against non-target cells under standard experimental conditions.

In conclusion, 3,4-difluoro-N-{2-[2-(thiophen-2-yl)-1,2,4-triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide represents a versatile and multifaceted molecule with applications spanning medicinal chemistry and materials science. Its unique structure and reactivity continue to inspire innovative research directions aimed at harnessing its full potential across diverse scientific domains.

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